3-(2-Furyl)propanoic acid
Description
3-(2-Furyl)propanoic acid is a carboxylic acid characterized by a furan (B31954) ring attached to a propanoic acid chain. It serves as a metabolite of furfural (B47365), a key biomass-derived platform chemical, and can be found at physiological levels in urine. chemicalbook.comchemicalbook.com Its structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and material science.
In scientific literature, precise nomenclature and identification are paramount. This compound is known by several synonyms, and its identity is confirmed by a unique CAS Registry Number. nih.govsigmaaldrich.com The compound is an organic molecule featuring a five-membered aromatic ring containing one oxygen atom, which imparts distinct chemical properties. cymitquimica.com It typically appears as an almost white to brown crystalline powder. chemicalbook.com
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(furan-2-yl)propanoic acid | nih.gov |
| Synonyms | 2-Furanpropanoic acid, 3-(2-Furyl)propionic acid | nih.govsigmaaldrich.com |
| CAS Number | 935-13-7 | nih.govsigmaaldrich.com |
| Molecular Formula | C₇H₈O₃ | sigmaaldrich.comcymitquimica.com |
| Molecular Weight | 140.14 g/mol | nih.govsigmaaldrich.com |
| EC Number | 213-298-4 | nih.govsigmaaldrich.com |
| InChI Key | XLTJXJJMUFDQEZ-UHFFFAOYSA-N | cymitquimica.com |
| SMILES | C1=COC(=C1)CCC(=O)O | nih.gov |
Research into furan-based compounds has a long history, beginning with the description of 2-furoic acid by Carl Wilhelm Scheele in 1780. wikipedia.org Over the subsequent centuries, and particularly in the last few decades, the synthesis and study of furan derivatives have expanded significantly. utripoli.edu.lyresearchgate.net The accessibility of furfural from biomass has driven research into its derivatives, including furan-containing carboxylic acids. nih.gov Early work on furan fatty acids dates back to the mid-20th century, with their definitive identification in various natural sources occurring in the 1970s through advanced analytical techniques like gas chromatography–mass spectrometry (GC-MS). wikipedia.org More recent research has focused on the synthesis of complex furan carboxylic acid derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, to explore their potential applications. nih.govresearchgate.net
The furan ring is a fundamental structural motif that imparts significant properties to the molecules containing it. This heterocyclic compound is widely present in therapeutic agents and is a key target in medicinal chemistry. utripoli.edu.lyresearchgate.netijabbr.com
The furan ring is recognized for its electron-rich nature, a property stemming from the delocalization of a lone pair of electrons from the oxygen atom into the aromatic system. ijabbr.comontosight.aiatamanchemicals.com This characteristic allows the furan moiety to participate in a variety of electrical interactions with biomolecules, such as enzymes and receptors. ontosight.ai These non-covalent interactions, including hydrogen bonding and π-π stacking, can facilitate strong binding to biological targets, thereby influencing their function. aip.orgscbt.com The electron-donating effect of the oxygen atom increases the ring's electron density, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.orgatamanchemicals.com
The furan scaffold is synthetically versatile, allowing for straightforward modification with various functional groups. utripoli.edu.lyijabbr.com This adaptability enables the creation of a vast library of derivatives with diverse chemical and physical properties. ijabbr.com The ability to alter the substitution pattern on the furan ring allows medicinal chemists to fine-tune the biological activity of molecules, making the furan nucleus an important tool in the development of new therapeutic agents. utripoli.edu.lyresearchgate.netontosight.ai
Current research continues to explore the potential of this compound and its derivatives. A 2022 study detailed the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives and evaluated their antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govresearchgate.net This line of inquiry highlights the ongoing search for novel antimicrobial agents based on furan scaffolds. utripoli.edu.ly
Recent work in 2024 demonstrated that a derivative incorporating a 2-furyl substituent exhibited selective anticancer activity against non-small cell lung cancer cells and possessed antioxidant properties. mdpi.com This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold with a furyl group could be a promising starting point for developing new anticancer candidates. mdpi.com Furthermore, a theoretical study scheduled for 2025 investigates the structural and electronic properties of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using Density Functional Theory (DFT) to predict its potential for optoelectronic and pharmaceutical applications. nih.gov
Despite these advances, knowledge gaps remain. While the biological activities of many furan derivatives are documented, the precise molecular targets and mechanisms of action often require further investigation. For this compound specifically, much of the recent detailed research has focused on its more complex derivatives rather than the parent compound itself. Further studies are needed to fully characterize the parent acid's own biological profile and to continue exploring the structure-activity relationships within this class of compounds to optimize their potential for various applications.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Furoic acid |
| 3-Aryl-3-(furan-2-yl)propanoic acid |
| 3-((4-Hydroxyphenyl)amino)propanoic acid |
| 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid |
| Benzene |
| Furfural |
| Acetic acid |
| Butyric acid |
| Hippuric acid |
| 3-(3-Hydroxypropyl)furan-2-carboxylic acid |
| Acetyl CoA |
| Malonic acid |
| Triflic acid |
| Aluminum chloride |
| Aluminum bromide |
| Carbon dioxide |
| Candida albicans |
| Escherichia coli |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTJXJJMUFDQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239446 | |
| Record name | 2-Furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-13-7 | |
| Record name | 2-Furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-FURANPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971V0W009H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 2 Furyl Propanoic Acid and Its Derivatives
Classical and Modern Synthetic Routes
Condensation Reactions with Malonic Acid
A primary and well-established method for synthesizing the unsaturated precursor to 3-(2-furyl)propanoic acid involves the Knoevenagel condensation of furan-2-carbaldehydes with malonic acid. wikipedia.orgresearchgate.netnih.gov This reaction is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) and piperidine (B6355638), and proceeds through an intermediate that subsequently undergoes decarboxylation to yield 3-(furan-2-yl)propenoic acid (also known as 3-(2-furyl)acrylic acid). wikipedia.orgresearchgate.netnih.gov
The general procedure involves heating a mixture of the substituted furan-2-carbaldehyde and malonic acid in pyridine, with a catalytic amount of piperidine. mdpi.com The reaction mixture is then acidified to precipitate the 3-(furan-2-yl)propenoic acid product. mdpi.com The subsequent reduction of the carbon-carbon double bond in the propenoic acid derivative yields this compound.
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| Furan-2-carbaldehyde | Malonic acid, Pyridine, Piperidine | 3-(Furan-2-yl)propenoic acid | 53% | mdpi.com |
Reductive Methods
The conversion of 3-(2-furyl)acrylic acid to this compound is effectively achieved through the selective reduction of the carbon-carbon double bond, without affecting the furan (B31954) ring. Catalytic hydrogenation is a common method for this transformation. researchgate.net This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum (Pt) on a carbon support, in a suitable solvent like acetic acid. researchgate.net This method is efficient for the selective reduction of the α,β-unsaturated double bond conjugated to the furan ring.
Yeast-mediated biotransformations have also been shown to be effective in the selective hydrogenation of related furan-containing chalcone (B49325) derivatives, suggesting a potential green alternative for the reduction of 3-(2-furyl)acrylic acid. nih.govmdpi.com
| Starting Material | Catalyst/Reagents | Product | Reference |
| 3-(2-Furyl)acrylic acid | H₂/Pt, Acetic Acid | This compound | researchgate.net |
Derivatization of Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (5-HMF)
Furfural and 5-hydroxymethylfurfural (5-HMF), which are readily available platform chemicals derived from biomass, serve as key starting materials for the synthesis of this compound and its derivatives. wikipedia.orgresearchgate.netnih.gov These furan-2-carbaldehydes are utilized in the aforementioned condensation reactions with malonic acid to produce a variety of 3-(furan-2-yl)propenoic acids. wikipedia.orgresearchgate.netnih.gov
The versatility of this approach allows for the synthesis of a range of substituted this compound derivatives by starting with appropriately substituted furfural or 5-HMF precursors. This highlights the importance of biomass-derived feedstocks in the sustainable production of valuable chemical intermediates. wikipedia.orgresearchgate.netnih.gov
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. The primary strategies for obtaining enantiomerically pure or enriched compounds are enantioselective synthesis and the resolution of racemic mixtures.
Enantioselective N-Acylation Techniques
While specific examples of enantioselective N-acylation to produce chiral derivatives of this compound are not extensively detailed in the provided search results, the principles of this technique are well-established in organic synthesis. Enantioselective N-acylation is a powerful tool for the kinetic resolution of racemic amines or for the asymmetric synthesis of amides. This method often employs chiral catalysts or reagents to selectively acylate one enantiomer of a racemic amine with a carboxylic acid or its derivative, such as this compound.
For instance, lipase-catalyzed resolutions are a common enzymatic approach where a lipase (B570770) selectively catalyzes the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved. sigmaaldrich.comgoogle.com This technique could be applied to the synthesis of chiral amides derived from this compound.
Resolution of Racemic Mixtures
The resolution of racemic mixtures is a classical and widely used method to obtain pure enantiomers. For carboxylic acids like this compound, this is commonly achieved by forming diastereomeric salts with a chiral amine. libretexts.orglibretexts.orgwikipedia.org
The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, known as a resolving agent. libretexts.orglibretexts.orgwikipedia.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.
Another powerful technique for the resolution of racemic mixtures is kinetic resolution. wikipedia.orgelsevierpure.comnih.gov In this approach, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Enzymatic resolutions, for example using lipases to selectively esterify one enantiomer of a racemic acid, are a common application of kinetic resolution. google.commdpi.com
| Method | Principle | Key Reagents/Catalysts | Reference |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral amines (e.g., 1-phenylethylamine) | libretexts.orglibretexts.orgwikipedia.org |
| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral catalysts, Enzymes (e.g., lipases) | wikipedia.orgelsevierpure.comnih.gov |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound is a significant area of research, focusing on the introduction of various functional groups to the core structure. These modifications are crucial for tuning the molecule's chemical properties and biological activities. Methodologies range from the addition of aryl groups across a double bond to the incorporation of amino, hydroxy, and halogen substituents, as well as the replacement of the furan ring with other heterocycles.
A novel and effective method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their corresponding esters. mdpi.comnih.gov This reaction is typically performed by reacting the starting furan derivative with various arenes in the presence of a strong Brønsted superacid, such as triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). mdpi.comresearchgate.net
The starting materials, 3-(furan-2-yl)propenoic acids, are commonly synthesized through the condensation of furan-2-carbaldehydes with malonic acid. mdpi.comresearchgate.net The subsequent hydroarylation reaction proceeds via superelectrophilic activation. nih.gov NMR and DFT studies suggest that the reaction mechanism involves the formation of O,C-diprotonated forms of the furan acids or esters, which act as reactive electrophilic species. mdpi.comnih.gov
The choice of acid catalyst can influence the reaction yield significantly. For example, the synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid from 3-(Furan-2-yl)propenoic acid and benzene (B151609) resulted in yields of 33% with TfOH, 52% with AlBr₃, and 65% with AlCl₃. mdpi.com
Table 1: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid (2a) using different acid catalysts.
| Catalyst | Yield | Reference |
|---|---|---|
| Triflic Acid (TfOH) | 33% | mdpi.com |
| Aluminum Bromide (AlBr₃) | 52% | mdpi.com |
| Aluminum Chloride (AlCl₃) | 65% | mdpi.com |
This methodology has been successfully applied to a range of methylated arenes and other substituted aromatic compounds, providing a versatile route to a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net
The introduction of amino groups to the this compound scaffold has been achieved through various synthetic routes. One approach involves the reaction of 4-aminophenol (B1666318) with acrylic acid to form N-(4-hydroxyphenyl)-β-alanine, which can be further derivatized. nih.gov Another strategy details the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, expanding the library of amino-substituted analogues. mdpi.com
Specific examples of amino-substituted analogues include 3-amino-3-(2-furyl)propanoic acid and its derivatives, such as 3-amino-3-(5-methyl-2-furyl)propanoic acid and 3-amino-3-(5-bromo-2-furyl)propanoic acid. chemicalbook.com The synthesis of these compounds often involves standard methods for amino acid preparation.
The presence of a chiral center, particularly when the amino group is at the 3-position, necessitates methods for chiral resolution to separate enantiomers. While specific resolution procedures for amino-substituted furylpropanoic acids are not detailed in the provided sources, general methods like kinetic resolution are applicable. google.com This technique can involve the use of chiral catalysts, such as optically active tertiary amines, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. google.com The synthesis of specific enantiomers, such as (S)-3-Amino-3-(2-furyl)-propanoic acid and BOC-(R)-3-Amino-3-(2-furyl)-propanoic acid, has been noted, indicating that chiral synthesis or resolution is a key step in their preparation. chemicalbook.com
Hydroxy-substituted analogues of this compound are synthesized by incorporating hydroxyl groups onto the aryl substituents or the main propanoic acid chain. The hydroarylation method described for aryl derivatives can be extended to hydroxy-containing arenes (phenols) to yield 3-(hydroxyaryl)-3-(furan-2-yl)propanoic acids. researchgate.net
Another distinct class of these compounds is the 3-aryl-2-hydroxy propanoic acid derivatives. google.com A synthetic process for these molecules starts from L-tyrosine, which is selectively benzylated. The resulting amino acid derivative is then converted to a 2-hydroxy acid via diazotization, followed by esterification and subsequent debenzylation to yield the final product. google.com Additionally, compounds that feature both hydroxy and amino substitutions, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized, demonstrating the chemical versatility of the core structure. nih.gov
Halogenated derivatives of this compound are of interest due to the unique properties conferred by halogen atoms. The synthesis of these compounds can involve the use of halogenated starting materials or specific halogenation reactions. An example of a brominated derivative is 3-amino-3-(5-bromo-2-furyl)propanoic acid, where the bromine atom is located on the furan ring. chemicalbook.com
The synthesis of fluorinated analogues, particularly α-fluoroalkyl-α-amino acids, represents another important category. mdpi.com Strategies for synthesizing these compounds often involve the fluorination of non-fluorinated precursors using either nucleophilic or electrophilic fluorinating agents. For instance, α-monofluoroalkyl-α-amino acids can be prepared through fluorination reactions involving reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. mdpi.com
Thiophene (B33073) and pyridine analogues of this compound are compounds where the furan ring is replaced by a thiophene or pyridine ring. The synthesis of these analogues can adapt the methodologies used for the furan-based compounds. For instance, the hydroarylation reaction used to produce 3-aryl-3-(furan-2-yl)propanoic acids could potentially be applied using 3-(thien-2-yl)propenoic acid or 3-(pyridin-2-yl)propenoic acid as starting materials. researchgate.net
The existence of related thiophene-containing structures, such as 3-(5-methylfuran-2-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, suggests the feasibility of incorporating a thiophene ring at the 3-position. nih.gov Furthermore, compounds like 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid have been identified, confirming the successful synthesis of propanoic acids with thiophene moieties. moldb.com
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Two primary catalytic strategies are prominent: acid catalysis for C-C bond formation and chiral catalysis for enantioselective separation.
Acid Catalysis: The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives heavily relies on acid catalysis to promote the hydroarylation of 3-(furan-2-yl)propenoic acid precursors. mdpi.com Strong Brønsted superacids like triflic acid (TfOH) and Lewis acids such as AlCl₃ and AlBr₃ are used to activate the alkene double bond towards attack by an arene. mdpi.com This process, termed "superelectrophilic activation," proceeds through protonation of the starting material, generating highly reactive cationic intermediates that readily undergo a Friedel-Crafts-type reaction with the aromatic ring. mdpi.comnih.gov The choice of catalyst can significantly impact the yield, with Lewis acids sometimes providing better results than Brønsted acids for specific substrates. mdpi.com
Table 2: Overview of Catalytic Approaches
| Catalytic Approach | Catalyst Type | Reaction | Purpose | Reference |
|---|---|---|---|---|
| Superelectrophilic Activation | Brønsted Superacid (TfOH), Lewis Acids (AlCl₃, AlBr₃) | Hydroarylation | C-C bond formation to create aryl-substituted derivatives | mdpi.com, nih.gov |
| Kinetic Resolution | Chiral Tertiary Amines (e.g., Cinchonidine) | Asymmetric reaction on a racemate | Separation of enantiomers | google.com |
Chiral Catalysis: For derivatives containing stereocenters, catalytic methods are essential for obtaining enantiomerically pure compounds. Catalytic kinetic resolution is a powerful strategy for separating racemic mixtures. This approach uses a chiral catalyst to preferentially react with one enantiomer, leaving the other unreacted and allowing for their separation. google.com For example, optically active tertiary amines derived from cinchona alkaloids can be used as catalysts in the resolution of chiral carboxylic acids. google.com This type of catalysis is crucial for producing single-enantiomer versions of substituted 3-(2-furyl)propanoic acids for applications where stereochemistry is critical.
Brønsted and Lewis Acid Catalysis
The synthesis of derivatives of this compound can be effectively achieved through hydroarylation of the carbon-carbon double bond in 3-(2-furyl)propenoic acids and their esters, facilitated by strong Brønsted and Lewis acids. mdpi.comresearchgate.net This method leverages superelectrophilic activation to generate reactive cationic intermediates that then react with arenes to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
Triflic acid (TfOH), a Brønsted superacid, is particularly effective in these transformations. mdpi.com The proposed mechanism suggests that in the presence of TfOH, the 3-(furan-2-yl)propenoic acid derivatives undergo O,C-diprotonation, forming highly reactive electrophilic species. mdpi.comnih.gov These intermediates then readily react with various arenes in a Friedel-Crafts-type reaction to yield the desired products. mdpi.com
Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) also catalyze this hydroarylation. mdpi.comnih.gov Studies have shown that the choice of acid can significantly influence the reaction yield. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene to form 3-(furan-2-yl)-3-phenylpropanoic acid demonstrated varying yields depending on the acid catalyst used. mdpi.com
Table 1: Comparison of Acid Catalysts in the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid mdpi.com
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TfOH | 20 | 1 | 33 |
| AlCl₃ | 20 | 1 | 65 |
This table illustrates the effect of different acid catalysts on the yield of the hydroarylation reaction between 3-(furan-2-yl)propenoic acid and benzene.
The methodology is versatile, allowing for the use of various substituted arenes to produce a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. For example, the reaction of methyl 3-(furan-2-yl)propenoate with different arenes in the presence of TfOH provides good yields of the corresponding ester derivatives. mdpi.com
Table 2: Synthesis of Methyl 3-Aryl-3-(furan-2-yl)propanoate Derivatives using TfOH mdpi.com
| Arene | Product | Yield (%) |
|---|---|---|
| Benzene | Methyl 3-(furan-2-yl)-3-phenylpropanoate | 85 |
| Toluene | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 98 |
| m-Xylene | Methyl 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoate | 98 |
This table showcases the yields for the synthesis of various methyl 3-aryl-3-(furan-2-yl)propanoate derivatives via TfOH-catalyzed hydroarylation.
Enzyme-Catalyzed Transformations
Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis of this compound. A key biocatalytic approach is the asymmetric reduction of the carbon-carbon double bond of a suitable precursor, such as 3-(2-Furyl)acrylic acid. This transformation is effectively carried out by ene-reductases (ERs), a class of enzymes belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins. nih.govresearchgate.net
Ene-reductases catalyze the stereoselective reduction of activated α,β-unsaturated compounds, utilizing a nicotinamide (B372718) cofactor like NAD(P)H as the hydride source. nih.govmdpi.com The reaction involves the transfer of a hydride to the β-carbon and a proton to the α-carbon of the double bond, resulting in the saturated product. This method is renowned for its high chemo-, regio-, and stereoselectivity, making it ideal for producing optically active compounds. mdpi.com
The general reaction for the enzymatic reduction is as follows:
3-(2-Furyl)acrylic acid + NAD(P)H + H⁺ Ene-reductase this compound + NAD(P)⁺
While specific studies detailing the reduction of 3-(2-Furyl)acrylic acid are not extensively documented, the broad substrate scope of ene-reductases suggests their applicability. nih.gov These enzymes are known to reduce a wide variety of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters. nih.gov The successful application of ene-reductases for the synthesis of profen derivatives (2-arylpropionic acids) from corresponding 2-arylacrylic acids highlights the potential of this biocatalytic strategy for producing this compound. researchgate.net
For a successful biotransformation, a cofactor regeneration system is typically employed due to the high cost of NAD(P)H. nih.gov A common and efficient method is the glucose/glucose dehydrogenase (GDH) system, where glucose is oxidized to gluconolactone, regenerating the NADPH required by the ene-reductase. researchgate.net
Table 3: Key Components of a Typical Ene-Reductase Catalyzed Reaction
| Component | Function | Example |
|---|---|---|
| Ene-Reductase (ER) | Biocatalyst for C=C bond reduction | Old Yellow Enzyme (OYE) |
| Substrate | α,β-unsaturated precursor | 3-(2-Furyl)acrylic acid |
| Cofactor | Hydride source | NAD(P)H |
| Cofactor Regeneration System | Replenishes the consumed cofactor | Glucose/Glucose Dehydrogenase (GDH) |
This table outlines the essential components and their roles in the enzyme-catalyzed synthesis of this compound.
Chemical Reactivity and Derivatization Studies of 3 2 Furyl Propanoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional moiety in 3-(2-Furyl)propanoic acid, allowing for a variety of derivatization reactions. These transformations are fundamental in modifying the compound's structure for various applications in organic synthesis.
Esterification Reactions
The conversion of this compound to its corresponding esters is a common and important transformation. While direct esterification of this compound follows standard protocols, detailed studies have often focused on the esterification of its unsaturated precursor, 3-(furan-2-yl)propenoic acid. For instance, methyl esters of various 3-(furan-2-yl)propenoic acid derivatives have been synthesized by reacting the parent acid with a methylating agent. nih.govresearchgate.net A general and effective method involves treating the carboxylic acid with sodium hydroxide (B78521) in methanol (B129727), followed by the addition of dimethyl sulfate. mdpi.com This reaction proceeds smoothly at elevated temperatures (e.g., 60 °C) to afford the methyl ester in good yield. mdpi.com
General conditions for the esterification of propanoic acids, which are applicable to the 3-(2-furyl) derivative, often employ an alcohol as both the reactant and the solvent in the presence of a strong acid catalyst like sulfuric acid. ceon.rs The reaction rate and yield are influenced by factors such as temperature, the structure of the alcohol, and the molar ratio of the reactants. ceon.rs For example, increasing the reaction temperature from 35°C to 65°C can significantly enhance the conversion rate of propanoic acid to its ester. ceon.rs
Amidation and Peptide Coupling Reactions
The carboxylic acid functionality of this compound allows for the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. This transformation typically involves the activation of the carboxylic acid followed by the addition of an amine. A plethora of coupling reagents have been developed to facilitate this process under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. researchgate.net
Common classes of coupling reagents include carbodiimides (like EDC), aminium/uronium salts (such as HATU), and phosphonium (B103445) salts (e.g., PyBOP). luxembourg-bio.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the amine nucleophile. luxembourg-bio.com The choice of reagent and reaction conditions can be tailored based on the specific substrates to optimize yield and purity. researchgate.net Recent advancements have focused on developing greener, one-pot methods that avoid traditional coupling reagents, relying instead on activators that generate easily removable by-products. nih.gov
Hydrazide Formation and Subsequent Reactions
The synthesis of hydrazides from carboxylic acids like this compound typically proceeds via a two-step sequence. The carboxylic acid is first converted into an ester, as described in section 3.1.1. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as methanol or ethanol. acs.orgnih.gov This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the corresponding acyl hydrazide. The reaction is often driven to completion by refluxing the mixture for several hours. acs.org
The resulting 3-(2-furyl)propanohydrazide is a versatile intermediate. The presence of the terminal -NH₂ group allows for further derivatization. A common subsequent reaction is the condensation with various aldehydes or ketones to form hydrazones. researchgate.net This reaction involves the formation of a C=N bond and is a widely used method for synthesizing new molecular frameworks. researchgate.net
Reactions Involving the Furan (B31954) Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic reactions. Its reactivity is a key feature in the synthesis of more complex derivatives.
Electrophilic Aromatic Substitution on the Furan Nucleus
The furan ring is known to undergo electrophilic aromatic substitution reactions, typically at the C5 position, which is the most activated site when a substituent is present at C2. In the context of related furan derivatives, studies have shown that the furan nucleus can act as a nucleophile. During the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid like triflic acid (TfOH), the reaction proceeds through O,C-diprotonated intermediates. nih.govmdpi.com These intermediates are highly reactive electrophilic species where protonation occurs on both the carbonyl oxygen and the furan ring, highlighting the ring's susceptibility to electrophiles. nih.govmdpi.com This activation mechanism underscores the potential for the furan ring in this compound to participate in electrophilic substitution reactions under strongly acidic conditions.
Hydroarylation Reactions of Propenoic Acid Precursors
A significant method for synthesizing derivatives of this compound involves the hydroarylation of its unsaturated precursor, 3-(furan-2-yl)propenoic acid. This reaction, a type of Friedel-Crafts alkylation, involves the addition of an arene across the double bond of the propenoic acid side chain. mdpi.comnih.gov The reaction is effectively catalyzed by strong Brønsted acids (e.g., triflic acid, TfOH) or Lewis acids (e.g., aluminum chloride, AlCl₃). nih.gov
In this process, the acid catalyst activates the propenoic acid, making the β-carbon of the double bond electrophilic. The arene then acts as a nucleophile, attacking this electrophilic center to form a new carbon-carbon bond. This yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov The choice of acid catalyst and reaction conditions can influence the yield of the product. For example, in the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609), AlCl₃ at room temperature provided a higher yield compared to other acid catalysts. nih.gov The reaction is applicable to a range of arenes, including benzene and methylated benzenes. researchgate.net
Table 1: Hydroarylation of 3-(furan-2-yl)propenoic acid (1a) with Benzene
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield of 3-phenyl-3-(furan-2-yl)propanoic acid (%) |
| 1 | H₂SO₄ | Room Temp. | 24 | 15 |
| 2 | TfOH | 0 | 2 | 45 |
| 3 | TfOH | Room Temp. | 1 | 42 |
| 4 | AlCl₃ | Room Temp. | 1 | 65 |
| 5 | AlCl₃ | Room Temp. | 4 | 47 |
| 6 | AlBr₃ | Room Temp. | 1 | 58 |
Data sourced from Kalyaev et al. (2022). nih.gov
Formation of Complex Molecular Architectures Incorporating this compound
The unique combination of a reactive furan ring and a versatile carboxylic acid group makes this compound a valuable building block for the synthesis of complex molecular architectures, including cross-linked chromophores and polymeric structures.
Synthesis of Cross-linked Chromophores
Furan-containing compounds are known to be precursors for various chromophores, and many furan heterocycles exhibit strong fluorescence. nih.gov The synthesis of complex chromophoric systems can be achieved through reactions involving the furan ring. One approach to creating cross-linked chromophores involves leveraging the Diels-Alder reactivity of the furan moiety.
Furan-modified structures can be cross-linked through a Diels-Alder reaction with a bismaleimide, where the furan acts as the diene and the maleimide (B117702) as the dienophile. This reaction forms thermally reversible cross-links. nih.gov In the context of this compound, the molecule could first be incorporated into a larger structure via its carboxylic acid group, for example, by forming an ester or amide bond. The furan rings within this functionalized structure could then undergo intermolecular Diels-Alder reactions with a suitable bis-dienophile to create a cross-linked network.
Another approach to forming complex chromophoric systems from furans involves oxidation of the furan ring. Furan oxidation can lead to the formation of highly reactive intermediates that can subsequently react with other nucleophilic species to form cross-linked products. This method has been utilized for the cross-linking of nucleic acids and proteins. rsc.org While not specifically demonstrated for this compound in the context of chromophore synthesis, this principle suggests a potential pathway for its use in creating novel, cross-linked dye systems.
The general synthetic utility of furan derivatives in the creation of complex molecules is well-established, with various methods available for the synthesis of di-, tri-, and tetrasubstituted furans that can serve as cores for larger molecular architectures. organic-chemistry.org
Incorporation into Polymeric Structures
This compound can be envisioned as a monomer for the synthesis of various polymeric materials. The carboxylic acid functionality provides a handle for polymerization through traditional condensation polymerization methods, leading to polyesters or polyamides. The resulting polymers would feature pendant furan rings along the polymer backbone.
These pendant furan groups introduce a site for post-polymerization modification, most notably through the Diels-Alder reaction. The reaction of the furan rings in the polymer backbone with a bis-dienophile, such as a bismaleimide, can be used to create a cross-linked polymer network. mdpi.com This cross-linking is often thermally reversible, as the Diels-Alder adduct can undergo a retro-Diels-Alder reaction upon heating. nih.gov This property allows for the development of self-healing or reprocessable thermosetting materials. mdpi.com
The general field of furan-based polymers is an active area of research, with a focus on creating sustainable materials from biomass-derived monomers. rsc.org Various polymerization techniques, including enzymatic polymerization and frontal ring-opening metathesis polymerization (FROMP) of furan-derived monomers, have been explored. rsc.orgnih.gov While the direct polymerization of this compound itself is not extensively documented in the literature, the principles of polymer chemistry and the known reactivity of furan-containing monomers provide a strong basis for its potential in this application.
Below is a table summarizing the potential polymerization and cross-linking reactions involving this compound based on the known chemistry of furan derivatives.
| Reaction Type | Reactant(s) with this compound Derivative | Resulting Structure | Potential Application |
| Polyesterification | Diol | Linear polyester (B1180765) with pendant furan rings | Thermoplastic material |
| Polyamidation | Diamine | Linear polyamide with pendant furan rings | High-performance fiber |
| Diels-Alder Cross-linking | Bismaleimide | Cross-linked polymer network | Thermoset, self-healing material |
| Furan Oxidation Cross-linking | Oxidizing agent, nucleophile | Cross-linked material via oxidized furan | Advanced material with specific functionalities |
Biological Activities and Pharmacological Investigations of 3 2 Furyl Propanoic Acid and Its Derivatives
Antimicrobial Efficacy
Derivatives of 3-(2-Furyl)propanoic acid have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
Research has shown that certain derivatives of this compound exhibit inhibitory effects against a range of bacteria. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their capacity to suppress the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov For most of the tested compounds in one study, the minimum inhibitory concentration (MIC) against E. coli was between 64 and 128 µg/mL, while the MIC against S. aureus was 128 µg/mL. mdpi.com However, one specific derivative, acid 2d, showed enhanced activity against S. aureus with a MIC of 64 µg/mL. mdpi.com
In another study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the incorporation of a 2-furyl ring into the molecular structure (Compound 21) resulted in significant antibacterial efficacy. This compound displayed potent activity against the Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, with a MIC of 16 µg/mL for both. The same compound also showed activity against Escherichia coli.
While the activity against E. coli, S. aureus, and E. faecalis has been documented, there is limited specific information in the reviewed literature regarding the efficacy of this compound derivatives against Proteus vulgaris, Listeria monocytogenes, and Bacillus cereus. Although some furanone derivatives have shown activity against B. cereus and L. monocytogenes, these compounds are structurally distinct from the this compound scaffold. nih.govmdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 - 128 |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 (most compounds) |
| Acid 2d (a 3-aryl-3-(furan-2-yl)propanoic acid) | Staphylococcus aureus | 64 |
| Compound 21 (bearing a 2-furyl ring) | Staphylococcus aureus | 16 |
| Compound 21 (bearing a 2-furyl ring) | Enterococcus faecalis | 16 |
The antifungal potential of this class of compounds has been investigated, primarily against the opportunistic yeast Candida albicans. Studies have found that 3-(furan-2-yl)propenoic acids, which are precursors to this compound, and their subsequent hydroarylation products demonstrate good antimicrobial activity against C. albicans at a concentration of 64 µg/mL. mdpi.comnih.gov
Furthermore, the introduction of a nitrofurane substituent into the structure of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives was shown to enhance antifungal activity against C. albicans, resulting in a MIC of 8 µg/mL. Propionic acid itself has also been noted to have broad-spectrum antimicrobial activity that includes C. albicans. nih.govresearchgate.net
**Table 2: Antifungal Activity of this compound Derivatives against *Candida albicans***
| Compound/Derivative Class | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 |
| Nitrofurane-substituted hydrazone derivative | 8 |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of chemical compounds. For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, research has revealed key structural features that influence their activity. mdpi.com
The incorporation of heterocyclic substituents, such as a 2-furyl ring, was found to enhance antimicrobial efficacy against S. aureus and E. faecalis. The nature of this heterocyclic ring is important; for instance, replacing the furan (B31954) ring with a thiophene (B33073) ring expanded the antimicrobial spectrum. mdpi.com
Further modifications, such as the introduction of a nitro group, have a significant and sometimes unpredictable impact. For example, adding a nitro group to a thiophene substituent resulted in a complete loss of antimicrobial activity. In contrast, incorporating a nitro group into the furan ring markedly restored broad-spectrum activity against both Gram-positive and Gram-negative pathogens. These findings demonstrate that the antimicrobial profile of these propanoic acid derivatives is highly dependent on their specific structural modifications. mdpi.com
Anticancer Potential and Mechanisms
In addition to antimicrobial studies, researchers have begun to investigate the anticancer properties of propanoic acid derivatives, including their effects on cancer cell viability and behavior.
A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the A549 human non-small cell lung cancer cell line. nih.gov The results showed that the cytotoxic effects were structure-dependent. nih.gov
Specifically, derivatives containing an oxime (hydroxyimino) functional group exhibited the most potent cytotoxicity. Two such compounds, a carboxylic acid (Compound 22) and a carbohydrazide (B1668358) (Compound 26), demonstrated particularly strong antiproliferative effects, with IC₅₀ values of 2.47 µM and 6.01 µM, respectively. These values were significantly lower than that of the conventional chemotherapy drug cisplatin (B142131) (IC₅₀ of 20.34 µM) in the same study, highlighting the potential of this chemical scaffold. nih.gov
Table 3: Cytotoxic Activity of Selected Propanoic Acid Derivatives on A549 Cancer Cells
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 22 (Carboxylic acid with oxime) | 2.47 |
| Compound 26 (Carbohydrazide with oxime) | 6.01 |
| Cisplatin (Reference Drug) | 20.34 |
The migration of cancer cells is a critical step in tumor invasion and metastasis. While the cytotoxic effects of certain this compound derivatives have been studied, there is currently a lack of specific research in the reviewed scientific literature on the ability of this particular class of compounds to modulate cancer cell migration. Studies on other types of acids, such as oleanolic acid derivatives, have shown anti-migratory activities, suggesting that investigating the effect of this compound derivatives on cell migration could be a valuable area for future research. mdpi.com
Antioxidant Properties in Cancer Contexts
Derivatives of this compound have been identified as promising candidates for cancer therapy, partly due to their antioxidant properties. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the inclusion of a 2-furyl substituent can be a strategic element in designing novel compounds with both anticancer and antioxidant activities. Oxidative stress is a key factor in the progression and treatment of cancer, characterized by an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms.
One notable derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), which incorporates the 2-furyl moiety, has demonstrated potent antioxidant capabilities in assays such as the DPPH radical scavenging test. The antioxidant action of these compounds is often attributed to the ability of phenolic structures to donate hydrogen atoms, neutralizing ROS. The presence of an adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. These properties suggest that derivatives of this compound could serve as a valuable scaffold for developing chemotherapeutic agents that protect normal tissues from oxidative damage while potentially sensitizing cancer cells to treatment.
Exploration of Shared Biochemical Pathways in Eukaryotic Organisms
The metabolism of furan-containing compounds, including this compound, in eukaryotes involves specific biochemical pathways, primarily centered on the oxidation of the furan ring. In mammals, the furan moiety is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1. researchgate.net This enzymatic oxidation transforms the furan ring into a highly reactive and cytotoxic α,β-unsaturated dialdehyde (B1249045) intermediate known as cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov
Neurological and Neurotransmitter Modulation
Based on available scientific literature, there is no direct evidence to suggest that this compound influences the synthesis of neurotransmitters such as serotonin (B10506) or the catecholamines. The synthesis of these neurotransmitters is known to be dependent on the availability of their specific amino acid precursors, like tryptophan for serotonin and tyrosine for catecholamines. nih.gov While the consumption of these precursors can modulate neurotransmitter production, research has not yet established a similar role for this compound. nih.gov
While this compound itself has not been extensively studied for glutamate (B1630785) receptor activity, its structural derivatives have emerged as significant modulators of N-methyl-D-aspartate (NMDA) receptors, a critical class of ionotropic glutamate receptors involved in learning, memory, and various neurological disorders. acs.org
Specifically, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs have been synthesized and evaluated for their effects on different NMDA receptor subtypes (GluN1/2A-D). These furan derivatives act as agonists at the glycine (B1666218) (Gly) binding site on the GluN1 subunit of the NMDA receptor. acs.org Their potency and efficacy vary significantly depending on the specific GluN2 subunit present in the receptor complex, demonstrating subtype-specific activity. researchgate.netacs.org For example, one derivative, compound 8p, was identified as a potent partial agonist at GluN1/2C receptors with virtually no activity at GluN1/2A, GluN1/2B, or GluN1/2D subtypes. acs.org This selectivity provides a valuable tool for developing novel therapeutic agents that can precisely modulate the activity of specific NMDA receptor populations in the brain. acs.org
Table 1: Activity of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Analogs on NMDA Receptor Subtypes This table is interactive and represents a summary of findings on select compounds from the research.
| Compound | Target Receptor Subtype(s) | Activity Profile | Potency (EC50) |
|---|---|---|---|
| 8p | GluN1/2C | Potent Partial Agonist | 0.074 µM |
| 8r | GluN1/2C | Functionally Selective Agonist | Nanomolar range |
| 8h | GluN1/2A, GluN1/2C, GluN1/2D | Potent Agonist | Not specified |
| 8q | GluN1/2A, GluN1/2C, GluN1/2D | Potent Agonist | Not specified |
| 8d | GluN1/2A, GluN1/2C | Dual Partial Agonist | 0.13 µM (2A), 0.040 µM (2C) |
Source: Data synthesized from studies on NMDA receptor glycine site agonists. researchgate.netacs.org
Biosynthesis of Cyclopeptides
The furan ring structure is a component of the rare amino acid 3-furylalanine (Fua), a critical pharmacophore in several families of naturally occurring cyclopeptides with potent biological activities. tandfonline.com While this compound is not the direct precursor, the biosynthesis of 3-furylalanine involves the creation of this fundamental structure. Isotope labeling experiments have revealed that the 3-(3-furyl)alanine moiety found in cyclopeptides like endolide A is synthesized via the shikimate pathway, which is also responsible for producing aromatic amino acids such as phenylalanine. acs.org This indicates a complex biosynthetic route originating from intermediates like phosphoenolpyruvate (B93156) and erythrose-4-phosphate, rather than a simple modification of a propanoic acid chain. acs.org
The incorporation of furylalanine residues is essential for the bioactivity of these cyclopeptides. For instance, the hepatotoxicity of rhizonins and the potent antiproliferative effects of rubriamides and typhamides against human tumor cells are critically dependent on the presence of these Fua residues. tandfonline.com The furan moiety within these peptides is not only a key to their pharmacological action but also offers a unique site for chemical modification and bioconjugation. tandfonline.comiris-biotech.de
Table 2: Examples of Natural Cyclopeptides Containing Furylalanine (Fua) Residues This table is interactive and highlights cyclopeptides whose bioactivity depends on the furan-containing amino acid.
| Cyclopeptide Family | Producing Organism (Example) | Key Biological Activity |
|---|---|---|
| Rhizonins | Mycetohabitans endofungorum (bacterial symbiont of Rhizopus microsporus) | Hepatotoxic |
| Bingchamides | Streptomyces bingchenggensis | Antiproliferative |
| Endolides | Stachylidium sp. (marine-derived fungus) | Receptor Affinity (e.g., vasopressin, serotonin) |
| Rubriamides | Not specified | Antiproliferative (against human tumor cells) |
| Typhamides | Not specified | Antiproliferative (against human tumor cells) |
Source: Information compiled from research on Fua-containing natural products. acs.orgtandfonline.com
Incorporation by Non-Ribosomal Peptide Synthetases (NRPS)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides without the use of ribosomes. obsidian.mdd-nb.info These complex enzymatic assembly lines are capable of incorporating a broader range of monomers than ribosomal synthesis, including D-amino acids and other non-proteinogenic amino acids. obsidian.md A derivative of this compound, specifically (2S)-2-amino-3-(furan-2-yl)propanoic acid, also known as 3-furylalanine (Fua), serves as a substrate for these enzymes. nih.gov
The typical NRPS module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. This process involves several key domains:
Adenylation (A) domain: Selects and activates a specific amino acid substrate using ATP. obsidian.mdd-nb.info
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a thioester bond. obsidian.mdd-nb.info
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the PCP domains of adjacent modules. obsidian.mdd-nb.info
The biosynthesis of the hepatotoxic cyclopeptides, rhizonins, involves the specific incorporation of 3-furylalanine residues by an NRPS system. nih.gov Isotope labeling experiments have identified tyrosine and L-DOPA as the precursors for the formation of the furylalanine moiety, a process catalyzed by the dioxygenase RhzB. nih.gov This highlights the specialized biochemical pathways that generate the unique building blocks utilized by NRPS machinery.
Impact on Cyclopeptide Toxicity (e.g., Rhizonin A and B)
The incorporation of 3-furylalanine residues into cyclopeptides can have a profound impact on their biological activity, as exemplified by the rhizonin family of mycotoxins. Rhizonin A and B are hepatotoxic cyclopeptides originally isolated from the fungus Rhizopus microsporus. nih.govnih.gov However, subsequent research has revealed that these toxins are not produced by the fungus itself, but by a bacterial endosymbiont, Mycetohabitans endofungorum (formerly Burkholderia). nih.govnih.gov
The toxicity of rhizonins is critically dependent on the presence of the 3-furylalanine (Fua) residues within their cyclic structure. nih.gov These residues are integral to the molecule's ability to exert its toxic effects on the liver. Animal studies have shown that rhizonins cause severe and wide-ranging liver lesions, leading to acute and chronic liver failure with high mortality rates. nih.gov The presence of the furan-containing amino acid is a key structural feature responsible for this potent hepatotoxicity.
| Compound | Producing Organism | Key Structural Feature | Reported Toxicity |
| Rhizonin A | Mycetohabitans endofungorum (endosymbiont of Rhizopus microsporus) | Contains 3-furylalanine residues | Hepatotoxic nih.govnih.gov |
| Rhizonin B | Mycetohabitans endofungorum (endosymbiont of Rhizopus microsporus) | Contains 3-furylalanine residues | Hepatotoxic nih.gov |
Other Reported Biological Activities of Furan Derivatives
The furan nucleus is a key structural component in a multitude of compounds that exhibit a wide spectrum of pharmacological activities. nih.govwisdomlib.orgorientjchem.org
Anti-inflammatory and Analgesic Effects
Derivatives containing the furan moiety have demonstrated significant anti-inflammatory and analgesic properties. nih.govwisdomlib.orgijabbr.com Research has shown that these compounds can exert their anti-inflammatory effects through various mechanisms. nih.gov These include the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of inflammatory signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov For instance, certain synthesized hydrazide-hydrazone derivatives that incorporate a furan ring have shown notable anti-inflammatory activity in carrageenan-induced inflammation models in rats. ijabbr.comutripoli.edu.ly
Antidepressant and Antianxiolytic Properties
The furan scaffold is present in various compounds investigated for their potential effects on the central nervous system. ijabbr.comutripoli.edu.lyresearchgate.net A series of synthesized 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were evaluated for their potential as antidepressant and antianxiety agents. utripoli.edu.ly Certain compounds in this series showed potent antidepressant activity, believed to be mediated through the inhibition of monoamine oxidase (MAO), without significant neurotoxicity. utripoli.edu.ly Furthermore, a novel furan compound demonstrated significant antidepressant-like activity in animal models, such as the forced swimming test and tail suspension test, with efficacy comparable to the standard drug fluoxetine. ijbcp.com
Antiviral Activity
The furan ring is a constituent of many molecules with demonstrated antiviral capabilities. nih.govwisdomlib.orgorientjchem.org Furan derivatives have been designed and synthesized as potential antiviral agents. nih.gov For example, a series of furan-substituted spirothiazolidinones were found to be active against the influenza A/H3N2 virus. nih.gov The antiviral spectrum of furan-containing compounds extends to other viruses, with some derivatives showing inhibitory activity against HIV and hepatitis C. orientjchem.org
| Furan Derivative Class | Virus Target | Reported Effect |
| Spirothiazolidinones | Influenza A/H3N2 | Inhibition of membrane fusion nih.gov |
| General Furan-based compounds | HIV, Hepatitis C | Inhibition of viral replication orientjchem.org |
Anti-Parkinsonian and Anti-Glaucoma Effects
Furan derivatives have been reported to possess potential therapeutic effects for neurodegenerative diseases and other conditions. ijabbr.comutripoli.edu.lyresearchgate.net Specifically, certain compounds are being investigated for anti-Parkinsonian activity. One such derivative, a furocoumarin named 3-methyl-7H-furo[3,2-g]chromen-7-one, has shown promise in preclinical models of Parkinson's disease. nih.gov This compound was observed to reverse hypokinesia (reduced body movement) and demonstrated selective inhibitory activity against monoamine oxidase B (MAO-B). nih.gov The inhibition of MAO-B is a validated strategy in the management of Parkinson's disease symptoms. The potential for furan derivatives in the treatment of glaucoma has also been noted in the literature. ijabbr.comutripoli.edu.lyresearchgate.net
Muscle Relaxant and Antihypertensive Properties
The furan nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities. ijabbr.com Among the diverse biological properties investigated, compounds containing the furan moiety have been noted for their potential as muscle relaxants and antihypertensive medications. ijabbr.com While extensive research specifically detailing the muscle relaxant and antihypertensive effects of this compound itself is not widely documented in current literature, its structural classification as a furan derivative places it within a class of compounds recognized for these potential therapeutic applications. ijabbr.com The investigation into derivatives of this compound for these specific activities remains an area for further scientific exploration.
Anti-ulcer and Anti-aging Effects
Anti-ulcer Effects
The therapeutic potential of furan-containing compounds extends to gastroprotective effects, with anti-ulcer properties being a recognized area of investigation for this class of molecules. ijabbr.com this compound also belongs to the broader category of aryl propionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org A significant challenge with long-term NSAID use is the risk of gastrointestinal ulceration, which is often associated with the free carboxylic acid group present in their structure. orientjchem.org
Research has shown that chemical modification of the carboxylate function in NSAIDs can lead to derivatives with enhanced anti-inflammatory activity and a reduced ulcerogenic effect. orientjchem.org This strategy involves creating ester or amide derivatives to mask the carboxylic acid moiety, potentially mitigating its direct irritant effect on the gastric mucosa. orientjchem.org Given this precedent, derivatives of this compound represent a logical target for synthesis and evaluation as potentially safer anti-inflammatory agents with minimized ulcerogenic side effects.
Anti-aging Effects
Scientific investigation into the potential anti-aging effects of this compound and its specific derivatives is not extensively covered in the available peer-reviewed literature. While antioxidant properties, which can contribute to anti-aging mechanisms, have been noted for some complex derivatives containing a 2-furyl substituent, dedicated studies focusing on common markers of skin aging or cellular senescence for this compound have not been identified. mdpi.com This represents a gap in the current understanding of the compound's full biological activity profile.
Metabolic Pathways and Biotransformation of 3 2 Furyl Propanoic Acid
Endogenous Formation and Physiological Levels
3-(2-Furyl)propanoic acid is recognized as a metabolite of furfural (B47365), a compound commonly formed during the heat treatment of carbohydrates. chemicalbook.com Ingestion of foods and beverages containing furfural can lead to the endogenous formation of this compound, which has been detected at physiological levels in human urine. chemicalbook.com The precise pathway is suggested to involve the reaction of furfural with acetyl-CoA. chemicalbook.com
While specific quantitative data on the physiological concentrations of this compound in human plasma or urine are not extensively documented in the literature, the levels are generally low and directly related to dietary intake of furfural-containing products. For context, related short-chain fatty acids like propionic acid, produced by the gut microbiome, can reach concentrations of approximately 200 µM in the portal vein and 0.4–5 µM in circulating blood, though these levels are not directly indicative of this compound concentrations. nih.gov
Enzymatic Transformations and Metabolites
The metabolism of this compound can be conceptually divided into two main routes: transformation of the furan (B31954) ring and catabolism of the propanoic acid side chain.
As this compound is a metabolite of furfural, understanding furfural's biotransformation provides critical context. In various biological systems, furfural is subject to both oxidation and reduction reactions. In microorganisms like Saccharomyces cerevisiae, furfural is primarily converted to furoic acid via oxidation and furfuryl alcohol via reduction. nih.gov
In mammals, the metabolism of the furan ring itself is a key pathway. The furan nucleus is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial (BDA). nih.gov This electrophilic metabolite can readily react with cellular nucleophiles. The primary detoxification pathway for BDA involves conjugation with glutathione (B108866) (GSH), leading to the formation of various mono- and bis-GSH adducts that can be further processed and excreted. nih.gov It is plausible that the furan ring of this compound is susceptible to similar P450-mediated ring opening.
The biotransformation of this compound involves several classes of enzymes. The initial oxidation of the furan ring is mediated by Phase I enzymes, while subsequent conjugation reactions involve Phase II enzymes. The propanoic acid side chain is also a target for enzymatic modification. It is likely activated by a fatty acyl-CoA synthetase to form its coenzyme A (CoA) thioester, 3-(2-furyl)propionyl-CoA. This activation is a prerequisite for entry into pathways like beta-oxidation. aocs.orgpharmaguideline.com The beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgmicrobenotes.com
| Enzyme Class | Specific Enzyme (Example) | Potential Role in Metabolism | Metabolic Pathway |
|---|---|---|---|
| Cytochrome P450 | CYP2E1 | Oxidation and opening of the furan ring to form a reactive dialdehyde. nih.gov | Phase I Metabolism |
| Glutathione S-Transferase (GST) | Various isoforms | Conjugation of the reactive dialdehyde metabolite with glutathione (GSH) for detoxification. nih.gov | Phase II Metabolism |
| Acyl-CoA Synthetase | - | Activation of the propanoic acid side chain to its CoA thioester derivative. aocs.orgpharmaguideline.com | Fatty Acid Metabolism |
| Acyl-CoA Dehydrogenase | - | First step of beta-oxidation of the propanoic acid side chain (if applicable). wikipedia.orgmicrobenotes.com | Fatty Acid Catabolism |
Excretion and Fate in Biological Systems
The primary route for the elimination of this compound and its metabolites from the body is through urinary excretion. chemicalbook.com Studies on other furanpropanoic acid derivatives have shown their presence in urine, sometimes as conjugates with glycine (B1666218) or sulfates, which increases their water solubility and facilitates renal clearance. nih.gov
The pharmacokinetic profile, including the rate of excretion and biological half-life, has not been specifically determined for this compound. However, studies on other small, polar organic acids suggest that elimination is typically rapid. For instance, many xenobiotic metabolites are largely excreted within 24 hours of exposure. semanticscholar.org The ultimate fate of the compound depends on the extent of its metabolism. If the furan ring is opened, the resulting linear metabolites would enter central carbon metabolism. If the propanoic acid side chain is metabolized via beta-oxidation, it would yield acetyl-CoA and furoyl-CoA.
Comparative Metabolic Studies with Analogous Compounds
The metabolism of this compound can be better understood by comparing it to structurally related compounds.
| Compound | Key Metabolic Features | Primary Metabolites |
|---|---|---|
| This compound | Susceptible to furan ring oxidation (by CYP450) and potential side-chain degradation (beta-oxidation). nih.govaocs.org | Ring-opened aldehydes, glutathione conjugates. |
| Propionic Acid | Activated to propionyl-CoA, which enters the TCA cycle as succinyl-CoA or is used in anabolic pathways. nih.govnih.gov | Succinyl-CoA, Methylmalonyl-CoA. |
| Furan | Metabolized by CYP2E1 to the reactive intermediate cis-2-butene-1,4-dial (BDA). nih.govnih.gov | BDA, BDA-glutathione conjugates. |
| 3-(2-Thienyl)propanoic Acid | The thiophene (B33073) ring is more aromatic and less reactive than furan, making it less susceptible to P450-mediated ring opening. ksu.edu.sa Metabolism likely favors side-chain oxidation. | Metabolites from side-chain oxidation are expected to be more prominent. |
| Perfluoropropanoic Acid | Metabolically stable due to strong C-F bonds; not metabolized and is excreted unchanged. nih.gov | Excreted unchanged. |
The comparison highlights the importance of the furan ring as a primary site for metabolic attack. Unlike its thiophene analogue, where the ring is more stable, the furan moiety is readily oxidized. ksu.edu.sa Furthermore, in contrast to simple propionic acid which is a direct substrate for central energy metabolism, the furan ring on this compound directs it towards xenobiotic detoxification pathways. nih.govnih.gov
In Silico Prediction of Metabolism and Excretion Parameters
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of chemicals. nih.govnih.gov For furan derivatives, these models can predict metabolic stability, sites of metabolism, and potential for forming reactive metabolites. digitaloceanspaces.com
The prediction of metabolic fate relies on calculating various molecular descriptors that influence a molecule's interaction with metabolic enzymes and transport proteins. Key descriptors for this compound would include its lipophilicity (LogP), electronic properties (HOMO/LUMO energies), and structural features (e.g., hydrogen bond donors/acceptors). digitaloceanspaces.com These parameters can be used to estimate properties like plasma protein binding, cell permeability, and susceptibility to enzymatic attack. For example, the calculated LogP value can indicate whether the compound is likely to be distributed into tissues or remain in the aqueous environment of the plasma, influencing its accessibility to liver enzymes.
| Descriptor | Definition | Relevance to Metabolism & Excretion |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences membrane permeability, plasma protein binding, and access to metabolic enzymes. researchgate.net |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, affecting solubility, permeability, and interaction with transporters. |
| Number of Hydrogen Bond Donors/Acceptors | Count of H-bond donor (OH, NH) and acceptor (O, N) atoms. | Affects solubility and binding affinity to enzyme active sites and transporters. researchgate.net |
| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic reactivity; a higher EHOMO suggests greater susceptibility to oxidative metabolism. digitaloceanspaces.com |
Based on these types of models, it would be predicted that this compound, as a small, polar carboxylic acid, is likely to be readily excreted in the urine. The models would also highlight the furan ring as a probable site of metabolism due to its electronic characteristics. digitaloceanspaces.com
Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Furyl Propanoic Acid
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural confirmation of 3-(2-Furyl)propanoic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. semanticscholar.orgchemicalbook.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The furan (B31954) ring protons typically appear as multiplets in the aromatic region. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid side chain produce signals in the aliphatic region, often as triplets due to coupling with each other. The acidic proton of the carboxyl group (-COOH) is usually observed as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The spectrum will display resonances for the carboxyl carbon, the two methylene carbons of the side chain, and the four carbons of the furan ring. The chemical shift of the carboxyl carbon is characteristically found in the most downfield region of the spectrum. docbrown.info
| Assignment | ¹H Chemical Shift (δ, ppm) - Typical Range | ¹³C Chemical Shift (δ, ppm) - Typical Range |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |
| Furan C₅-H | ~7.3 | ~142 |
| Furan C₄-H | ~6.3 | ~110 |
| Furan C₃-H | ~6.0 | ~105 |
| -CH₂- (α to furan) | ~2.9 (t) | ~25 |
| -CH₂- (α to COOH) | ~2.6 (t) | ~30 |
| Furan C₂ | - | ~155 |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) are used to identify the functional groups present in this compound. semanticscholar.orgvliz.be
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions characteristic of the carboxylic acid and furan moieties. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. docbrown.info Other significant bands include C-H stretching vibrations of the furan ring and the alkyl chain, as well as C-O-C stretching of the furan ring.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The vibrations of the furan ring often produce characteristic and intense signals in the Raman spectrum, aiding in structural confirmation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Alkyl & Furan) | 2850 - 3150 | Medium |
| C=O stretch (Carbonyl) | 1700 - 1725 | Strong |
| C=C stretch (Furan Ring) | 1500 - 1600 | Medium |
| C-O-C stretch (Furan Ring) | 1000 - 1300 | Strong |
Mass Spectrometry (MS, GC-MS, HPLC-ESI-HRMS, MALDI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The compound has a molecular weight of 140.14 g/mol . sigmaaldrich.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 140. The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for short-chain carboxylic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.orgdocbrown.info A significant peak is often observed at m/z 81, corresponding to the furfuryl cation, which is formed by cleavage of the bond between the furan ring and the side chain.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (HPLC-ESI-HRMS) are powerful hyphenated methods for separating the compound from a mixture and obtaining high-accuracy mass data.
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 140 | [C₇H₈O₃]⁺ | Molecular Ion (M⁺) |
| 123 | [M - OH]⁺ | Loss of hydroxyl radical |
| 95 | [M - COOH]⁺ | Loss of carboxyl group |
| 81 | [C₅H₅O]⁺ | Furfuryl cation, often a prominent peak |
Chromatographic Separations
Chromatographic techniques are fundamental for isolating this compound, assessing its purity, and, for its derivatives, separating enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like this compound. mdpi.comnih.govsielc.com
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity determination. researchgate.net A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. Detection is commonly performed using a UV detector, as the furan ring contains a chromophore. A purity assessment involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org
Chiral Resolution: It is important to note that this compound itself is an achiral molecule and therefore does not exist as enantiomers and cannot be resolved. However, chiral derivatives of this compound, or structurally similar chiral arylpropionic acids, can be separated using chiral HPLC. This is typically achieved using a chiral stationary phase (CSP). nih.govnih.gov Polysaccharide-based CSPs are commonly used for this class of compounds. nih.gov An alternative, indirect approach involves derivatizing the racemic acid with a single enantiomer of a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound typically requires derivatization prior to GC analysis to improve its chromatographic properties. colostate.edu
The most common derivatization method is esterification, which converts the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. libretexts.orgweber.hu Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst are used for this purpose. weber.hu Silylation is another effective method, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org
Once derivatized, the compound can be analyzed on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (for GC-MS) can be used for detection and quantification. google.com
Quantum Chemical Calculations and Computational Studies
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. These methods allow for the detailed investigation of electronic structure, reactivity, and potential interactions, complementing experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For compounds related to this compound, such as its unsaturated analogue 3-(2-furyl)propenoic acid and its derivatives, DFT calculations have been instrumental. mdpi.com These studies help in understanding reaction mechanisms and the reactivity of cationic intermediates formed during chemical transformations. mdpi.comresearchgate.net
For instance, DFT has been employed to analyze the O,C-diprotonated forms of 3-(furan-2-yl)propenoic acids, which are considered the reactive electrophilic species in hydroarylation reactions. mdpi.comnih.gov Similarly, comprehensive DFT studies on structurally related molecules, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been performed at the B3LYP/6-31G(d) level to optimize molecular geometry and calculate vibrational frequencies, providing insights into the molecule's structural and electronic properties. nih.gov These examples highlight the utility of DFT in predicting the behavior of furan-containing carboxylic acids.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor, governing the electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govlibretexts.org In computational studies of derivatives of the closely related 3-(furan-2-yl)propenoic acid, FMO analysis has been used to calculate the HOMO and LUMO energies of reaction intermediates, thereby estimating their electrophilic properties and reactivity. mdpi.com
Prediction of Electronic and Orbital Characteristics
Quantum chemical calculations, particularly DFT, enable the prediction of a wide range of electronic and orbital characteristics. These computational methods can determine properties such as charge distribution, the energies of frontier molecular orbitals (HOMO and LUMO), and the global electrophilicity index (ω). mdpi.com Such calculations have been performed on protonated intermediates of 3-(furan-2-yl)propenoic acid to understand their reactivity. mdpi.com
| Species | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| Protonated Cation | -9.17 | -4.63 | 4.54 | 5.2 |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.gov These methods are particularly valuable in drug discovery and materials science for understanding interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. ijper.orgresearchgate.net
While specific docking studies on this compound are not prominently documented, research on analogous furan and propanoic acid derivatives demonstrates the utility of this approach. For example, molecular docking has been used to investigate furan derivatives as potential inhibitors of bacterial enzymes like enoyl reductase and dihydrofolate reductase in E. coli. ijper.org In such studies, the ligand is placed into the active site of the protein in various conformations, and a scoring function, like the GlideScore (GScore), is used to estimate the binding affinity. ijper.org These simulations can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity. ijper.orgnih.gov
Quantitative Analysis and Assay Development
The accurate quantification of this compound is essential for its application in various scientific fields. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Development of a quantitative assay for propanoic acid derivatives often involves reversed-phase HPLC. nih.gov For instance, this compound can be quantified using HPLC, which is useful in applications such as monitoring membrane integrity where it serves as an indicator. chemicalbook.com The development of a robust HPLC method requires optimization of several parameters, including the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength. nih.govresearchgate.net For short-chain fatty acids like propanoic acid, specialized columns may be required to achieve adequate retention. hplc.eu While derivatization is often not necessary for HPLC analysis, it can be employed to enhance detection sensitivity. hplc.eu Method validation is a critical final step to ensure the assay is accurate, precise, and reliable for its intended purpose. nih.gov
Applications and Potential Research Avenues for 3 2 Furyl Propanoic Acid
Building Block in Organic Synthesis
The unique combination of a heterocyclic aromatic ring and a carboxylic acid functional group makes 3-(2-Furyl)propanoic acid a useful precursor in the synthesis of a wide array of organic compounds.
Precursor for Fine Chemicals and Pharmaceuticals
Biomass-derived furans, including derivatives of this compound, are recognized as important platform chemicals. mdpi.comresearchgate.net These compounds are foundational materials for the synthesis of various fine chemicals and pharmaceuticals. mdpi.comresearchgate.net The furan (B31954) moiety can undergo a variety of chemical transformations, while the carboxylic acid group provides a handle for reactions such as esterification and amidation, allowing for the construction of more complex molecular architectures. The versatility of furan-containing compounds has led to their use in the production of polymers, resins, solvents, and fungicides. mdpi.com
Intermediate in the Synthesis of Heterocyclic Compounds
The structure of this compound is a key starting point for the synthesis of more complex heterocyclic compounds. For instance, related furan-containing precursors like 3-(furan-2-yl)propenoic acids can be used to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This transformation, achieved through a hydroarylation reaction with arenes in the presence of a Brønsted superacid such as triflic acid (TfOH), demonstrates how the furanpropanoic acid backbone can be modified to create new classes of heterocyclic molecules with potential applications in various fields of chemistry. mdpi.com
Role in Medicinal Chemistry and Drug Discovery
The furan ring is a structural motif found in numerous biologically active compounds, making this compound and its derivatives attractive for investigation in drug discovery programs.
Design of Novel Therapeutic Agents, particularly for Neurological Disorders
While propionic acid and its derivatives are subjects of research in the context of neurological conditions, the direct application of this compound in designing therapies for such disorders is an area that requires more focused investigation. Studies have explored the effects of elevated propionate (B1217596) levels in metabolic disorders like propionic acidemia, which can lead to neurological dysfunction. frontiersin.org Other research has investigated the potential links between propionic acid derivatives, such as the widely used anti-inflammatory drug ibuprofen, and their effects on neural stem cell differentiation in studies related to autism spectrum disorder. ucf.edu Additionally, a different class of compounds, sulfopropanoic acid derivatives, are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov These areas of research underscore the general interest in propanoic acid scaffolds in neuroscience, though specific therapeutic applications for this compound remain to be fully elucidated.
Scaffold for Anticancer and Antioxidant Agents
Derivatives of this compound have shown promise as scaffolds for the development of new anticancer and antioxidant agents. In a study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a compound featuring a 2-furyl substituent was identified as a particularly promising candidate. mdpi.com This derivative demonstrated significant anticancer activity against non-small cell lung cancer cells (A549) and also exhibited potent antioxidant properties. mdpi.com The presence of the furan moiety is considered a strong pharmacophore contributing to cytotoxic properties. mdpi.com
Table 1: Anticancer and Antioxidant Activity of a 2-Furyl Containing Propanoic Acid Derivative
| Compound | Description | Activity | Findings |
|---|---|---|---|
| Compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)) | A 3-((4-hydroxyphenyl)amino)propanoic acid derivative with a 2-furyl substituent. | Anticancer and Antioxidant | Showed potent activity against A549 lung cancer cells, reduced cell migration, and exhibited favorable cytotoxicity towards noncancerous cells. Also displayed strong antioxidant properties. mdpi.com |
Development of Antimicrobial Candidates
The development of new antimicrobial agents is a critical area of research, and derivatives of this compound have been explored for this purpose. A study on newly synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed their potential as antimicrobial agents. mdpi.comnih.gov These compounds demonstrated significant activity against the yeast-like fungi Candida albicans and also showed inhibitory effects against the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.gov
Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Pathogen | Type | Activity of Derivatives |
|---|---|---|
| Candida albicans | Fungi | Good antimicrobial activity at 64 µg/mL. mdpi.comnih.gov |
| Escherichia coli | Bacteria | Suppression observed. mdpi.comnih.gov |
| Staphylococcus aureus | Bacteria | Suppression observed. mdpi.comnih.gov |
Peptide Synthesis and Biocatalysis
The furan ring, a key structural feature of this compound, offers unique chemical properties that are of interest in the fields of peptide chemistry and biocatalysis. While the parent compound itself is not directly incorporated into peptide chains, its amino-acid derivative, 3-amino-3-(2-furyl)propanoic acid (often referred to as 3-(2-furyl)alanine), serves as a valuable building block. The presence of the furan moiety within a peptide can introduce specific conformational constraints and provides a reactive handle for further chemical modifications.
Incorporation of Non-Proteinogenic Amino Acids
Non-proteinogenic, or unnatural, amino acids are widely used in peptide design to enhance stability, introduce conformational rigidity, and impart novel biological activities. 3-amino-3-(2-furyl)propanoic acid is one such unnatural amino acid that can be integrated into peptide sequences. ugent.be Its incorporation is valuable for several reasons:
Structural Diversity : The planar, aromatic furan ring introduces a distinct structural element compared to the side chains of natural amino acids. This can influence the peptide's secondary structure and its ability to bind to biological targets.
Enhanced Stability : Peptides containing unnatural amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural amino acid residues. This can extend the half-life of peptide-based therapeutics.
Chemical Functionality : The furan moiety is intrinsically stable under standard synthesis conditions but can participate in specific chemical reactions, such as Diels-Alder cycloadditions or oxidative crosslinking, making it a functional handle for creating more complex molecular architectures. ugent.be
Research has focused on using furan-modified peptides to study protein-protein interactions. For instance, incorporating 3-(2-furyl)alanine into peptide ligands allows for covalent crosslinking to their target receptors, such as G-protein coupled receptors (GPCRs), providing valuable insights into structural biology. ugent.be
| Feature | Description | Significance in Peptide Synthesis |
|---|---|---|
| Classification | Non-proteinogenic (unnatural) amino acid | Introduces novel structure and function not found in natural peptides. |
| Key Structural Moiety | Furan Ring | Provides a planar, aromatic side chain that influences peptide conformation and can serve as a reactive handle. ugent.be |
| Potential Benefit | Increased resistance to proteolysis | Enhances the stability and in vivo half-life of peptide drugs. |
| Research Application | Covalent crosslinking to protein targets | Enables the study of ligand-receptor interactions and structural biology. ugent.be |
Solid-Phase Peptide Synthesis Applications
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a controlled, stepwise manner on an insoluble polymer support. bachem.com The amino acid derivative, 3-amino-3-(2-furyl)propanoic acid, is commercially available with its amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. ugent.be This makes it fully compatible with the most common and versatile strategy, Fmoc-based SPPS. ugent.beluxembourg-bio.com
The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to the solid resin. bachem.com The use of Fmoc-3-(2-furyl)alanine proceeds via the standard SPPS cycle:
Deprotection : The terminal Fmoc group on the resin-bound peptide is removed using a weak base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine. uci.edu
Coupling : The next amino acid in the sequence, in this case, Fmoc-3-(2-furyl)alanine, is activated and coupled to the newly exposed amine, forming a new peptide bond. uci.edu
Washing : Excess reagents are washed away before the cycle is repeated.
This straightforward integration allows for the precise placement of the furan-containing residue at any desired position within the peptide sequence. Researchers have successfully synthesized furan-modified peptides using standard SPPS protocols, sometimes including other modifications like a C-terminal biotin (B1667282) tag for detection purposes in biological assays. ugent.be
Advanced Materials Science
The unique chemical structure of this compound, featuring both a carboxylic acid group and an aromatic furan ring, suggests its potential as a building block in advanced materials science. The carboxylic acid function allows it to be chemically grafted onto surfaces or polymerized, while the furan ring offers distinct electronic and reactive properties.
Development of Electro-optic Materials and Chromophores
While direct research on this compound for electro-optic applications is not widely documented, the properties of furan derivatives suggest a potential role. Furan-containing compounds have been investigated for applications in polymer chemistry and as components of functional dyes. ijsrst.com Chromophores are molecules responsible for color, and their electronic properties can be tuned for applications in materials like organic light-emitting diodes (OLEDs) or nonlinear optics.
The furan ring is an electron-rich aromatic system that can participate in π-conjugated systems, which are fundamental to the performance of many organic electronic and photonic materials. By chemically modifying this compound, it could potentially be incorporated into larger conjugated structures to create novel chromophores. For example, the carboxylic acid group could be used to link the furan moiety to other aromatic systems, extending the conjugation and influencing the material's absorption and emission properties.
Modification of Synthetic Fibers
The surface modification of synthetic fibers is crucial for improving properties such as hydrophilicity, dyeability, biocompatibility, and adhesion to polymer matrices in composite materials. A common strategy for surface modification is the grafting of functional molecules onto the fiber surface. The carboxylic acid group of this compound makes it a candidate for such applications.
Research has demonstrated that other carboxylic acids, like acrylic acid and methacrylic acid, can be successfully grafted onto the surface of fibers such as poly(ethylene terephthalate) (PET) and carbon fibers. polymer.cnresearchgate.net These grafting processes, often initiated by free radicals, create a new surface layer with a high density of carboxylic acid groups, which can significantly alter the surface properties. polymer.cn
Applying this principle, this compound could potentially be grafted onto synthetic fibers to:
Introduce Functional Groups : The process would introduce both carboxylic acid and furan moieties to the fiber surface.
Improve Interfacial Adhesion : The newly introduced polar functional groups could enhance the adhesion between the fibers and a polymer matrix in a composite material.
Provide Reactive Sites : The furan rings on the surface could serve as sites for further chemical reactions, allowing for the attachment of other molecules to impart specific functionalities like antimicrobial properties or UV resistance.
| Property to Modify | Mechanism | Potential Outcome | Supporting Principle |
|---|---|---|---|
| Surface Hydrophilicity | Grafting of polar carboxylic acid and furan groups onto the hydrophobic fiber backbone. | Improved wettability and comfort of textiles. | Plasma treatment with acetic acid increases polymer hydrophilicity. nih.gov |
| Adhesion in Composites | Enhanced chemical and physical interaction between the modified fiber surface and a polymer matrix. | Improved mechanical strength and durability of fiber-reinforced composites. | Grafting acrylic acid onto carbon fibers improves interlaminar shear strength. polymer.cn |
| Dyeability | Introduction of polar sites that can interact with dye molecules. | Enhanced dye uptake and colorfastness for textiles. | Modification of PET fibers with methacrylic acid improves dyeability. researchgate.net |
| Surface Reactivity | The furan ring acts as a diene in Diels-Alder reactions. | A platform for covalently attaching other functional molecules (e.g., biocides, flame retardants). | Established reactivity of the furan moiety. pharmaguideline.com |
Environmental Research
This compound is a compound of interest in environmental research primarily due to its origin as a metabolite of furfural (B47365), a key platform chemical derived from lignocellulosic biomass. mdpi.comchemicalbook.com Understanding the environmental fate and biodegradability of such bio-derived chemicals is essential for the development of a sustainable bio-based economy.
Furfural and other furanic compounds are naturally occurring and are also formed during the thermal processing of carbohydrates. nih.gov Microorganisms have evolved pathways to degrade these compounds. The microbial degradation of furfural typically proceeds through its oxidation to 2-furoic acid, which is then further metabolized. nih.gov Since this compound is a known metabolite, its presence in environmental or biological samples can serve as an indicator of furfural metabolism. chemicalbook.com
While the specific microbial degradation pathway for this compound is not extensively detailed in the literature, it is expected to follow principles observed for similar aromatic acids. Studies on the biodegradation of 3-phenylpropionic acid, a structural analogue, show that degradation can proceed via β-oxidation-like shortening of the propanoic acid side chain, followed by cleavage of the aromatic ring. nih.govmdpi.com A similar pathway could be hypothesized for this compound, involving:
Activation of the carboxylic acid, likely to a Coenzyme A thioester.
Shortening of the three-carbon side chain.
Hydroxylation and subsequent cleavage of the furan ring.
The role of furan-based compounds in "green" chemistry is expanding, with molecules like 2,5-furandicarboxylic acid (FDCA) being promoted as a renewable substitute for petroleum-derived terephthalic acid in polymer production. rsc.orgwikipedia.org As the industrial use of bio-based furans increases, a thorough environmental assessment of their derivatives and metabolites, including this compound, becomes increasingly important to ensure their sustainability and minimize any potential environmental impact.
Fate and Transport in Environmental Compartments
The environmental fate and transport of a chemical compound determine its distribution, persistence, and potential for exposure in the environment. A comprehensive understanding of these processes for this compound is essential for assessing its environmental impact. However, a review of the current scientific literature indicates a notable lack of specific experimental data on the environmental fate and transport of this compound. Consequently, its behavior in various environmental compartments—soil, water, and air—must be inferred from its chemical structure and the known behavior of structurally similar compounds, such as other furan derivatives and short-chain carboxylic acids.
The key processes governing the environmental fate of a chemical include biodegradation, hydrolysis, photolysis, and sorption to soil and sediment. The relative importance of each of these processes for this compound is discussed below based on available information for analogous compounds.
Biodegradation
Biodegradation is a critical process for the removal of organic compounds from the environment. Furan derivatives are known to be biodegradable by various microorganisms. For instance, the microbial metabolism of furanic compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) has been studied, and it is known that these compounds can be oxidized to their corresponding carboxylic acids, such as 2-furoic acid, which are then further metabolized. nih.gov Specifically, Pseudomonas putida has been shown to utilize 2-furoic acid as its sole source of carbon and energy under aerobic conditions. wikipedia.org Anaerobic degradation of furfural to methane (B114726) and carbon dioxide has also been observed, with furoic acid being a key intermediate in this pathway. nih.gov
Given that this compound contains a furan ring and a carboxylic acid functional group, it is anticipated to be susceptible to microbial degradation. The propanoic acid side chain is a common feature in natural organic molecules and is generally readily biodegradable. The degradation pathway would likely involve the metabolism of the propanoic acid side chain and the subsequent opening of the furan ring. However, without specific studies on this compound, the rates of biodegradation in different environmental matrices (soil, water, sediment) and under various redox conditions (aerobic vs. anaerobic) remain unknown.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The furan ring itself can be susceptible to acid-catalyzed hydrolysis, leading to the formation of dicarbonyl compounds. ambeed.comchemtube3d.com The rate of this process is dependent on the pH of the surrounding medium, with increased rates under acidic conditions. researchgate.net The presence of substituents on the furan ring can influence the rate of hydrolysis. For this compound, the propanoic acid side chain is not expected to be readily hydrolyzable under typical environmental conditions. Therefore, the primary point of hydrolytic attack would be the furan ring itself. In neutral pH environments, the rate of hydrolysis is likely to be slow, but it could become a more significant degradation pathway in acidic soils or waters.
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Furan and its derivatives can undergo photolytic degradation. For example, the ozonolysis of furan derivatives in aqueous environments has been studied, showing that the furan ring can be opened, leading to the formation of smaller aldehydes and carboxylic acids. nih.gov The presence of a propanoic acid side chain may influence the photosensitivity of the furan ring in this compound. Direct photolysis in sunlit surface waters could be a potential degradation pathway, although the quantum yield and environmental half-life for this process are not known.
Sorption and Mobility
The transport of a chemical in the environment is largely governed by its tendency to sorb to soil and sediment particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). There is no experimentally determined Koc value for this compound in the literature. However, an estimated Koc for the parent compound, furan, is 80, which suggests high mobility in soil. nih.gov The presence of the carboxylic acid group in this compound will significantly influence its sorption behavior. As a weak acid, its charge state will be pH-dependent. In most environmental soils and waters (pH > pKa), the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule. Anions generally exhibit low sorption to negatively charged soil particles, suggesting that this compound would be mobile in the subsurface and could potentially leach into groundwater. However, interactions with soil minerals and organic matter could still occur.
The following table summarizes the expected, though not experimentally confirmed, environmental fate and transport characteristics of this compound.
| Environmental Process | Expected Behavior of this compound | Rationale Based on Analogous Compounds |
| Aerobic Biodegradation | Likely to be biodegradable | Furan derivatives like 2-furoic acid are known to be degraded by microorganisms such as Pseudomonas putida. nih.govwikipedia.org The propanoic acid side chain is generally easily metabolized. |
| Anaerobic Biodegradation | Plausible, but rates unknown | Furoic acid is an intermediate in the anaerobic degradation of furfural. nih.gov |
| Hydrolysis | Potentially significant under acidic conditions | The furan ring can undergo acid-catalyzed hydrolysis to form dicarbonyl compounds. ambeed.comresearchgate.net |
| Photolysis | May occur in sunlit surface waters | Furan derivatives can be degraded by ozonolysis and potentially direct photolysis. nih.gov |
| Soil Sorption/Mobility | Expected to have high mobility, especially in neutral to alkaline soils | The parent compound, furan, has a low estimated Koc. nih.gov As an anion at typical environmental pH, sorption to negatively charged soil particles is expected to be weak. |
Further research is needed to empirically determine the key environmental fate parameters for this compound to accurately predict its behavior and potential risks in the environment.
Future Research Directions and Emerging Trends
Elucidation of Detailed Mechanisms of Action for Biological Activities
Future research is poised to unravel the precise molecular mechanisms underpinning the biological activities of 3-(2-Furyl)propanoic acid and its derivatives. While aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects, the specific pathways for the furyl-containing variant remain largely unexplored. Insights may be drawn from the broader class of propionic acids, which are known to exert physiological effects through several mechanisms. These include interacting with G-protein coupled receptors (GPCRs) 41 and 43, activating peroxisome proliferator-activated receptor γ (PPAR-γ), and inhibiting the pro-inflammatory transcription factor NF-κB. nih.gov
A key area of investigation will be determining if this compound or its metabolites act on these or other cellular targets. For instance, the furanpropanoic acid derivative, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of fish oil, has been shown to act as an allosteric inhibitor of acetyl-coA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This inhibition leads to increased fatty acid oxidation and is a potential mechanism for its observed effects on hepatic lipid metabolism. nih.gov Furthermore, the furan (B31954) ring itself is a critical scaffold in many pharmaceuticals. In the antibacterial drug nitrofurantoin, the furan ring facilitates reductive activation within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomes. Investigating whether the furan moiety of this compound participates in similar bioactivation or specific receptor-binding interactions will be a critical step forward.
Targeted Drug Delivery Systems for this compound Derivatives
The development of targeted drug delivery systems represents a promising trend for enhancing the therapeutic potential of this compound derivatives. A significant emerging strategy involves leveraging the unique chemistry of the furan ring. Furan-functionalized polymers have been successfully used to create sophisticated drug delivery vehicles. utoronto.ca In this approach, the furan group acts as a chemical handle, allowing for a specific and mild conjugation reaction, a Diels-Alder cycloaddition, with maleimide-modified targeting ligands such as antibodies. utoronto.ca This methodology enables the creation of nanoparticles that can specifically target certain cell types, potentially increasing drug efficacy at the site of action while minimizing systemic exposure. utoronto.ca
Future research could focus on synthesizing derivatives of this compound that can be incorporated into such polymer systems. These functionalized polymers can self-assemble into nanoparticle structures capable of encapsulating therapeutic agents. utoronto.ca The inherent carboxylic acid group of the parent compound could also be an advantage for encapsulating cationic drugs through electrostatic interactions. utoronto.ca By attaching targeting molecules like folic acid, which binds to folate receptors often overexpressed on cancer cells, these delivery systems could be directed to specific tissues or tumors, representing a powerful strategy for future therapeutic applications. mdpi.com
Biotechnological Production and Biocatalytic Synthesis
Emerging trends in biotechnology and biocatalysis offer sustainable and green alternatives for the synthesis of this compound. As this compound is a metabolite of furfural (B47365), which is a key platform chemical derived from biomass, there is significant potential for developing biocatalytic routes starting from renewable feedstocks. chemicalbook.commdpi.com Research into the enzymatic synthesis of other furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), provides a roadmap for this approach. acs.orgmdpi.com Biocatalytic oxidation of biomass-derived 5-(hydroxymethyl)furfural (HMF) using fungal oxidoreductases is an established green route to produce furan monomers for polymers. acs.orgmdpi.com Similar enzymatic pathways could be engineered for the specific production of this compound from furfural.
Furthermore, studies on the enzymatic synthesis of other propionic acid derivatives demonstrate the feasibility of using enzymes for targeted modifications. For example, the biosynthesis of 3-propionyl-deoxynivalenol involves the activation of propionic acid to propionyl-CoA, followed by its transfer to the target molecule by an acyltransferase. frontiersin.org A similar two-step enzymatic cascade could be envisioned for the production of this compound. The development of whole-cell biocatalysts, for instance using engineered E. coli, has also proven successful for synthesizing related compounds like 2-fluoro-3-hydroxypropionic acid and presents another viable strategy for future research. researchgate.net
| Production Strategy | Potential Precursor | Key Biocatalytic Step | Reference Example |
| Enzymatic Oxidation | Furfural | Oxidation of the furan ring or side chain | Fungal oxidase conversion of HMF to FDCA acs.orgmdpi.com |
| Enzymatic Acylation | A suitable precursor | Acyl-CoA synthetase and Acyltransferase activity | Synthesis of 3-propionyl-deoxynivalenol frontiersin.org |
| Whole-Cell Biocatalysis | Simple carbon sources | Engineered metabolic pathway | E. coli synthesis of 2-fluoro-3-hydroxypropionic acid researchgate.net |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
A significant area of future research lies in the synthesis and evaluation of novel derivatives of this compound to enhance its biological activity. The core structure presents multiple sites for chemical modification, including the carboxylic acid group, the furan ring, and the aliphatic chain. One successful strategy has been the hydroarylation of the carbon-carbon double bond of a precursor, 3-(furan-2-yl)propenoic acid, with various arenes to produce a library of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov These derivatives have demonstrated notable antimicrobial activity against the yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov
This research demonstrates that adding aryl groups to the carbon adjacent to the furan ring is a viable strategy for generating bioactive compounds. mdpi.com Future work could expand upon this by introducing a wider variety of aromatic and heterocyclic rings and exploring the impact of different substituents on these rings. The table below summarizes the synthesis of several derivatives from a 3-(furan-2-yl)propenoic acid precursor and highlights the yields achieved with different catalysts, indicating a robust synthetic pathway for creating diverse analogues. mdpi.com
| Derivative | Arene Used | Catalyst | Yield (%) |
| 2a | Benzene (B151609) | AlCl₃ | 65 |
| 2b | o-Xylene | TfOH | 55 |
| 2c | m-Xylene | TfOH | 78 |
| 2d | p-Xylene | TfOH | 98 |
| 2e | Mesitylene | TfOH | 85 |
| 2f | Durene | TfOH | 95 |
Data sourced from a study on the hydroarylation of 3-(furan-2-yl)propenoic acid. mdpi.com TfOH = Triflic acid.
Comprehensive Toxicological and Pharmacokinetic Profiling
A critical direction for future research is the establishment of a comprehensive toxicological and pharmacokinetic profile for this compound. Currently, available data is limited to basic hazard classifications, which indicate it can cause serious eye damage and skin and respiratory irritation. sigmaaldrich.comfishersci.ca To advance any potential therapeutic application, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.
Studies on related furan-containing propanoic acids provide a framework for this future work. For example, toxicological studies on furan fatty acids in vitro showed no significant cytotoxicity or genotoxicity at concentrations relevant to human exposure. nih.gov In contrast, the related compound 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is considered a uremic toxin that accumulates in patients with chronic kidney disease. hmdb.ca CMPF is highly protein-bound, poorly removed by hemodialysis, and inhibits organic anion transporters (OAT3), which can affect the renal secretion of various drugs. hmdb.camdpi.com Pharmacokinetic studies on other propanoic acid derivatives, such as fluorinated analogues, have demonstrated rapid absorption and elimination in animal models. nih.gov Future research on this compound should therefore include in vitro and in vivo studies to determine its metabolic stability, plasma protein binding, major metabolic pathways, and routes of excretion, as well as to assess its potential for organ toxicity and genotoxicity.
Computational Drug Design and In Silico Screening of Analogues
Computational methods are powerful tools that will accelerate the discovery and optimization of novel analogues of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are key in silico techniques for predicting the biological activity of new compounds and understanding their interactions with molecular targets. nih.govmdpi.com For instance, Density Functional Theory (DFT) calculations have already been used to study the reactive intermediates in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, providing insight into the reaction mechanism. mdpi.comnih.govresearchgate.net
Future research can apply these computational approaches more broadly. QSAR studies can be developed for a series of this compound analogues to build mathematical models that correlate specific structural features with their observed biological activities, such as antimicrobial potency. nih.gov These models can then be used to virtually screen large libraries of potential new structures, prioritizing the most promising candidates for synthesis and testing. mdpi.com Molecular docking simulations can be employed to predict how these analogues bind to the active sites of specific enzymes or receptors. mdpi.com This can help elucidate their mechanism of action and guide the rational design of derivatives with improved binding affinity and selectivity, ultimately streamlining the drug discovery process.
Sustainable Synthesis and Green Chemistry Approaches
Adopting sustainable and green chemistry principles for the synthesis of this compound is an important future research direction. A key advantage of this compound is its connection to furfural, a platform chemical that can be produced from non-food biomass like agricultural residues. mdpi.comnih.gov Basing the synthesis on such renewable starting materials is a cornerstone of green chemistry.
Future research should focus on developing synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents. The synthesis of derivatives via hydroarylation has been achieved using strong acids like triflic acid. mdpi.com While effective, exploring the use of solid acid catalysts or other recyclable catalysts could offer a more environmentally benign alternative. Moreover, the potential for biocatalytic synthesis, as discussed in section 8.3, represents a particularly promising green chemistry approach. acs.org Utilizing enzymes or whole-cell systems to produce this compound would operate under mild conditions (ambient temperature and pressure in aqueous media), significantly reducing the environmental footprint compared to traditional chemical synthesis. acs.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(2-Furyl)propanoic acid critical for experimental design?
- Answer : The compound (CAS 935-13-7) has a molecular formula of C₇H₈O₃, a melting point range of 54–58°C, and requires storage at 0–6°C to maintain stability . Solubility can be inferred from analogous propanoic acid derivatives, which are typically soluble in polar solvents like ethanol or DMSO. These properties guide storage, handling, and solvent selection for reactions.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective. For GC-MS, derivatization with trimethylsilyl (TMS) agents enhances volatility, as seen in similar compounds like 3-(2-hydroxyphenyl)propanoic acid . LC-MS/MS in negative ion mode (e.g., QTOF) provides fragmentation patterns for structural confirmation . Nuclear magnetic resonance (NMR) (¹H/¹³C) should include analysis of furan ring protons (δ 6.2–7.4 ppm) and the propanoic acid backbone.
Q. What safety protocols should be followed when handling this compound?
- Answer : Although specific hazard data is limited, general protocols for carboxylic acids apply:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
- Implement air sampling if exposure risks exist .
- Store at recommended temperatures (0–6°C) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during derivative synthesis?
- Answer : Contradictions in NMR or MS data can arise from isomerism or impurities. Strategies include:
- Comparative analysis : Cross-reference with spectral libraries (e.g., HMDB, MassBank) .
- Isotopic labeling : Use deuterated solvents or stable isotopes to trace reaction pathways.
- Fragmentation studies : Analyze MS/MS patterns to distinguish between structural analogs .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Answer :
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for furan ring functionalization.
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- PubChem data : Leverage InChI keys (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N for analogs) to model interactions .
Q. How can metabolic pathways of this compound be investigated in biological systems?
- Answer :
- Isotope tracing : Use ¹³C-labeled compounds to track incorporation into metabolic intermediates .
- Enzyme assays : Test inhibition/activation effects on enzymes like cytochrome P450 using fluorogenic substrates .
- LC-MS/MS profiling : Monitor urinary or plasma metabolites in model organisms to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
